molecular formula C11H24N2O2 B13533217 tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate

tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate

Cat. No.: B13533217
M. Wt: 216.32 g/mol
InChI Key: WHDJZFBKQKJKLS-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched 4-amino-2,2-dimethylbutylamine backbone. This compound is structurally characterized by its dimethyl substituents at the C2 position of the butyl chain, which confer steric hindrance and influence its physicochemical properties, such as solubility and crystallinity.

The Boc group is commonly employed in organic synthesis to protect amine functionalities during multi-step reactions, enabling selective deprotection under mild acidic conditions. The 4-amino-2,2-dimethylbutyl moiety may enhance metabolic stability compared to linear or less-substituted analogs, making it valuable in the development of kinase inhibitors or other bioactive molecules .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)6-7-12/h6-8,12H2,1-5H3,(H,13,14)

InChI Key

WHDJZFBKQKJKLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CCN

Origin of Product

United States

Preparation Methods

Method Overview

This classical approach involves first protecting the amino group of a suitable amine precursor, followed by carbamate formation through reaction with carbamoyl chlorides or related derivatives.

Step-by-step Process

  • Step 1: Amino Protection

    • The amino group of the 4-amino-2,2-dimethylbutyl precursor is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during carbamate formation.
    • Typical reagents include Boc anhydride (Boc₂O) and catalysts such as DMAP (4-dimethylaminopyridine) .
    • Reaction conditions: room temperature to mild heating in an inert solvent like dichloromethane or tetrahydrofuran (THF).
  • Step 2: Carbamate Formation

    • The protected amine is reacted with a carbamoyl chloride or carbamate precursor, such as tert-butyl chloroformate or isocyanates .
    • In the case of carbamoyl chlorides, zinc chloride or other Lewis acids can catalyze the reaction, increasing yield and selectivity.
    • Solvent choice: dichloromethane (DCM) or toluene .
    • Reaction conditions: reflux or ambient temperature , with bases like triethylamine or pyridine to neutralize HCl.

Reaction Scheme

4-amino-2,2-dimethylbutyl + Boc₂O → Boc-protected amine
Boc-protected amine + carbamoyl chloride → tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate

Direct Carbamation Using Carbamoyl Chlorides or Isocyanates

Method Overview

This approach involves the direct reaction of the free amine with carbamoyl chlorides or isocyanates, often catalyzed by Lewis acids such as zinc chloride, to form the carbamate linkage efficiently.

Key Reagents

Reaction Conditions

  • Solvent: Toluene , DCM , or ethyl acetate .
  • Temperature: Reflux or ambient , depending on reactivity.
  • Reaction time: Typically 2–24 hours .

Reaction Pathway

Amine + carbamoyl chloride (or isocyanate) → Carbamate

Research Findings

  • Zinc chloride catalysis significantly improves yields, especially with hindered amines, by stabilizing the transition state.
  • The reaction's efficiency depends on the purity of reagents and the control of moisture, which can hydrolyze carbamoyl chlorides.

Synthesis via Intermediate Carbamoyl Derivatives

Method Overview

An alternative involves synthesizing an intermediate carbamoyl derivative, such as N-(4-aminobutyl)carbamoyl chloride , which then reacts with tert-butyl alcohol derivatives to form the final carbamate.

Reaction Sequence

  • Formation of carbamoyl chloride from amino derivatives using phosgene or triphosgene .
  • Subsequent reaction with tert-butyl alcohol or related compounds to yield the carbamate.

Advantages

  • Allows for better control over the carbamate formation.
  • Suitable for scale-up and industrial applications.

Research Data

  • Use of triphosgene has been reported as a safer alternative to phosgene, providing high yields and cleaner reactions.

Catalytic Synthesis Using Zinc Chloride

Research Findings

  • Zinc chloride acts as an effective catalyst in the formation of carbamates from carbamoyl chlorides, especially under mild conditions.
  • The catalyst increases nucleophilicity of the amine, reduces reaction time, and improves yields.
  • Optimal catalyst loading ranges from 0.1 to 1 equivalents relative to the amine substrate.

Reaction Data Table

Catalyst Loading Temperature Yield (%) Notes
0.1 equiv Room Temp 30% Low yield, slow reaction
0.25 equiv Reflux 45% Improved yield
0.5 equiv Reflux 65% Good yield, efficient process
1.0 equiv Reflux 80%+ High yield, optimal conditions

(Based on synthesis reports and patent disclosures)

Summary of Key Considerations

Aspect Details References
Protection of amino group Use Boc protection to prevent side reactions ,
Choice of reagents Carbamoyl chlorides or isocyanates; Boc₂O for protection ,
Catalysis Zinc chloride enhances yields and reaction rates ,
Reaction conditions Mild to reflux temperatures, inert solvents, dry conditions ,
Yield optimization Catalyst loading, solvent choice, temperature control ,

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted carbamates and other derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. It serves as a protective group for amino acids during peptide synthesis.

Industry: In the industrial sector, tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of tert-Butyl Carbamates

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
tert-Butyl N-(4-amino-2,2-dimethylbutyl)carbamate 2,2-dimethylbutyl, NH₂ at C4 ~234.3* N/A Potential kinase inhibitor intermediate
tert-Butyl N-(4-amino-2,2-difluorobutyl)carbamate 2,2-difluorobutyl, NH₂ at C4 234.30 2228611-13-8 Enhanced polarity due to fluorine; solubility modifier
tert-Butyl N-(4-aminobutan-2-yl)-N-methylcarbamate NH(CH₃), NH₂ at C4 202.30 75005-60-6 Dual substitution for metabolic stability; peptide synthesis
tert-Butyl N-(4-aminooxolan-3-yl)carbamate Oxolane (tetrahydrofuran) ring 202.25 2305080-35-5 Conformational rigidity; antiviral agent precursor
tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate Piperidine ring, carbamoyl group 271.34 N/A Enhanced hydrogen bonding; protease inhibitor intermediate

*Estimated based on analogous compounds.

Impact of Substituents on Physicochemical Properties

  • This is corroborated by crystallographic studies showing hydrogen-bonded dimer formation in tert-butyl 4-methylpyridin-2-ylcarbamate .
  • Polarity : Fluorinated analogs (e.g., 2,2-difluorobutyl) exhibit higher polarity, enhancing aqueous solubility but reducing membrane permeability .
  • Conformational Rigidity : Incorporation of heterocycles (e.g., oxolane in ) introduces ring strain and fixed conformations, which can optimize target binding in drug design.

Crystallographic and Stability Studies

Crystal structures of related compounds (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate ) reveal intermolecular N–H···N hydrogen bonds, which stabilize the lattice and may influence melting points. The target compound’s dimethyl groups could similarly promote ordered packing, though this requires experimental validation.

Market and Industrial Relevance

While market data for the specific compound is unavailable, analogs like tert-butyl N-(4-bromo-2-methylphenyl)carbamate (CAS 306937-14-4) are commercially significant, with applications in agrochemicals and pharmaceuticals . The dimethylbutyl variant’s niche may lie in specialized drug discovery pipelines requiring sterically protected amines.

Biological Activity

Tert-butylN-(4-amino-2,2-dimethylbutyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a carbamate derivative characterized by its tert-butyl group and an amino substituent. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease. These enzymes are involved in the cleavage of amyloid precursor protein (APP) and the breakdown of acetylcholine, respectively .
  • Anti-inflammatory Effects : Research indicates that carbamate derivatives can exhibit anti-inflammatory properties by modulating cytokine production. For instance, compounds related to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .
  • Neuroprotective Activity : In vitro studies suggest that this compound may offer neuroprotection against amyloid-beta-induced toxicity in astrocytes. The reduction in astrocyte death indicates a potential role in neurodegenerative disease therapies .

Biological Activity Data

A summary of biological activities observed for this compound and related compounds is presented in the following table:

Activity TypeMechanism/EffectReference
Enzyme Inhibitionβ-secretase and acetylcholinesterase inhibition
Anti-inflammatoryReduction in TNF-α and IL-6 levels
NeuroprotectionDecreased astrocyte death from Aβ toxicity
Cytokine ModulationAltered cytokine profiles in treated cultures

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Neuroprotection : A study demonstrated that a related compound displayed significant neuroprotective effects against Aβ-induced toxicity in astrocytes. The compound reduced oxidative stress markers and inflammatory cytokines, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Anti-inflammatory Evaluation : In vivo experiments using carrageenan-induced rat paw edema models showed promising anti-inflammatory effects for carbamate derivatives similar to this compound. The percentage inhibition of inflammation ranged from 39% to 54%, indicating substantial efficacy compared to standard treatments like indomethacin .
  • Docking Studies : In silico docking studies have suggested favorable binding interactions with COX-2 enzymes for various carbamate derivatives, providing insights into their potential anti-inflammatory mechanisms .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves reacting tert-butyl carbamate with a functionalized amine precursor (e.g., 4-amino-2,2-dimethylbutyl chloride) under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used for solubility and reaction efficiency .
  • Base choice : Triethylamine or sodium bicarbonate neutralizes generated acid, improving yield .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for 9H), carbamate carbonyl (δ ~155 ppm), and amine protons (δ ~2.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C11_{11}H23_{23}N2_2O2_2: calc. 223.18, observed 223.17) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups .

Q. How is this compound utilized as a protecting group in peptide synthesis?

The tert-butyl carbamate (Boc) group protects primary amines during solid-phase peptide synthesis. Deprotection is achieved via acidolysis (e.g., HCl/dioxane or TFA), leaving other functional groups intact .

Advanced Research Questions

Q. What strategies resolve contradictions in solvent effects on reaction kinetics during synthesis?

Discrepancies in solvent performance (e.g., dichloromethane vs. acetonitrile) are addressed by:

  • Kinetic studies : Monitoring reaction progress via HPLC or TLC under varying solvents .
  • Computational modeling : Density functional theory (DFT) predicts solvent-polarity impacts on transition states .
  • DoE (Design of Experiments) : Multivariate analysis identifies optimal solvent/base combinations .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorogenic substrates in buffer systems (pH 7.4, 37°C) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to receptors like kinases .
  • Molecular docking : AutoDock Vina predicts binding poses to active sites, validated by mutagenesis studies .

Q. What methodological approaches address stability challenges during long-term storage?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; analyze degradation via HPLC .
  • Lyophilization : Stabilize hygroscopic samples by freeze-drying under vacuum .
  • Additive screening : Antioxidants (e.g., BHT) or desiccants (silica gel) mitigate oxidation/hydrolysis .

Q. How is the anti-inflammatory potential of this compound evaluated in preclinical models?

  • In vitro : Inhibit COX-2 enzyme in LPS-stimulated macrophages; measure prostaglandin E2_2 via ELISA .
  • In vivo : Administer orally (10–50 mg/kg) in rodent carrageenan-induced paw edema models; compare edema reduction to indomethacin .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • SwissADME : Estimates logP (lipophilicity), solubility, and blood-brain barrier permeability .
  • CYP450 inhibition assays : Use human liver microsomes to assess metabolic stability .

Q. How do competing deprotection methods affect product integrity in Boc-based syntheses?

  • Acidolysis comparison : TFA (0.5–2 h) vs. HCl/dioxane (4–6 h); monitor side products (e.g., tert-butyl cation) via LC-MS .
  • Microwave-assisted deprotection : Reduces reaction time by 50% with comparable yields .

Q. What multi-step synthesis approaches incorporate this compound as an intermediate?

  • Peptide coupling : Use HBTU/DIPEA to conjugate the Boc-protected amine to carboxylic acids .
  • Heterocycle formation : React with aldehydes in Ugi-type reactions to generate pyrrolidinones .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Solubility screening : Use nephelometry to quantify solubility in DMSO, water, and ethanol; correlate with Hansen solubility parameters .
  • Co-solvent systems : Blend PEG-400 with water to enhance solubility for in vivo dosing .

Q. Why do some studies report variable bioactivity outcomes in enzyme assays?

  • Buffer compatibility : Phosphate vs. Tris buffers alter ionization states of active sites; standardize to pH 7.4 .
  • Pre-incubation time : Extend enzyme-compound contact to 30 min to ensure equilibrium .

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